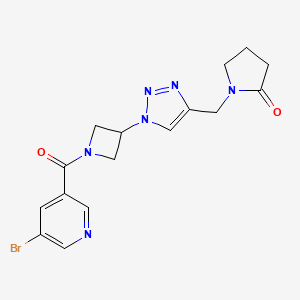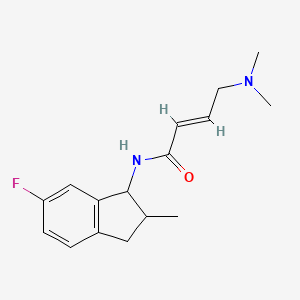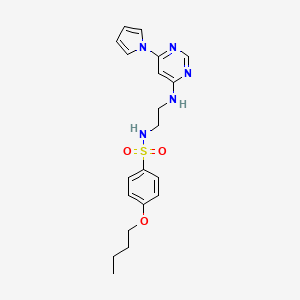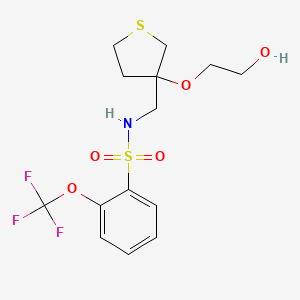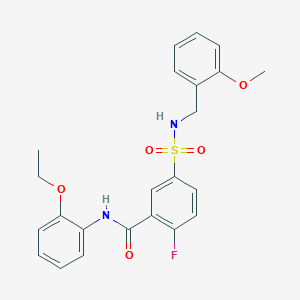
N-(2-ethoxyphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide, also known as EBF, is a chemical compound that has been studied for its potential applications in the field of medicine. EBF is a member of the sulfonamide family of compounds, which are known for their antibacterial and diuretic properties. However, EBF has been found to have unique properties that make it a promising candidate for further research.
Applications De Recherche Scientifique
Neuroimaging in Alzheimer's Disease
Research has demonstrated the use of fluorine-labeled benzamide derivatives as molecular imaging probes for quantifying serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This application is significant for the diagnosis and understanding of neurodegenerative diseases, particularly Alzheimer's, through positron emission tomography (PET) scans. The study found significant decreases in 5-HT(1A) receptor densities in Alzheimer's patients, correlating with the severity of clinical symptoms, which could offer insights into disease progression and therapeutic efficacy (Kepe et al., 2006).
Antimicrobial Activity
Benzamide derivatives have been synthesized and evaluated for their antimicrobial efficacy in vitro. This research signifies the potential of benzamide compounds as a new class of antimicrobials, showing significant activity against various bacteria and fungi. These findings could lead to the development of new treatments for infectious diseases (Priya et al., 2006).
Cancer Research
Fluorine-containing benzamide analogs have been explored for imaging the sigma2 receptor status of solid tumors with PET. These compounds, due to their high tumor uptake and acceptable tumor/normal tissue ratios, are promising for assessing the receptor status, which is crucial for the diagnosis and treatment planning of solid tumors. This research opens avenues for non-invasive imaging techniques to monitor tumor progression and response to treatment (Tu et al., 2007).
Inhibition of Enoyl-ACP Reductase in Malaria
Benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium enoyl-ACP reductase, a key enzyme in the fatty acid synthesis pathway of Plasmodium falciparum, the parasite responsible for malaria. These compounds exhibit strong inhibitory action, presenting a potential pathway for developing new antimalarial drugs. This highlights the role of benzamide derivatives in combating malaria through enzyme inhibition (Banerjee et al., 2011).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S/c1-3-31-22-11-7-5-9-20(22)26-23(27)18-14-17(12-13-19(18)24)32(28,29)25-15-16-8-4-6-10-21(16)30-2/h4-14,25H,3,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHBZZGLFKMSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B2680580.png)
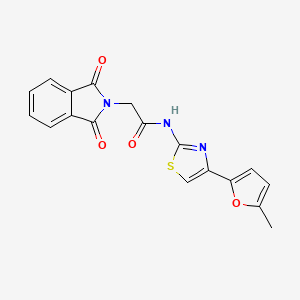

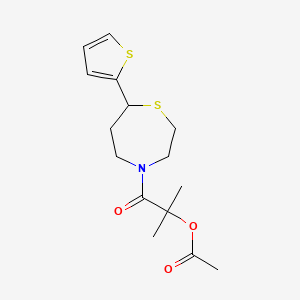
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)
![N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide](/img/structure/B2680591.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2680597.png)
